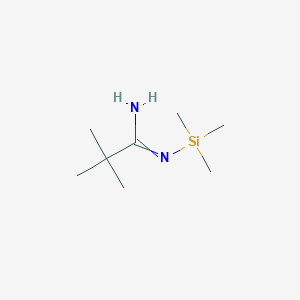
2,2-Dimethyl-N'-(trimethylsilyl)propanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-N’-(trimethylsilyl)propanimidamide is a chemical compound with the molecular formula C11H27NOSi2. It is known for its unique structural properties, which include a trimethylsilyl group attached to a propanimidamide backbone. This compound is used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-N’-(trimethylsilyl)propanimidamide typically involves the reaction of 2,2-dimethylpropanimidamide with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production of 2,2-Dimethyl-N’-(trimethylsilyl)propanimidamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dimethyl-N’-(trimethylsilyl)propanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can result in a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
2,2-Dimethyl-N’-(trimethylsilyl)propanimidamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: The compound is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2,2-Dimethyl-N’-(trimethylsilyl)propanimidamide involves its ability to form stable intermediates with various substrates. The trimethylsilyl group enhances the compound’s reactivity by stabilizing transition states and intermediates. This allows for efficient formation of carbon-silicon bonds and other chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparación Con Compuestos Similares
Similar Compounds
2,2-Dimethylpropanimidamide: Lacks the trimethylsilyl group, making it less reactive in certain chemical reactions.
Trimethylsilylamine: Contains a trimethylsilyl group but differs in its overall structure and reactivity.
N,N-Dimethyltrimethylsilylamine: Similar in structure but has different applications and reactivity profiles
Uniqueness
2,2-Dimethyl-N’-(trimethylsilyl)propanimidamide is unique due to its combination of a propanimidamide backbone with a trimethylsilyl group. This structural feature enhances its reactivity and makes it a valuable reagent in various chemical reactions and applications.
Propiedades
Número CAS |
52399-88-9 |
|---|---|
Fórmula molecular |
C8H20N2Si |
Peso molecular |
172.34 g/mol |
Nombre IUPAC |
2,2-dimethyl-N'-trimethylsilylpropanimidamide |
InChI |
InChI=1S/C8H20N2Si/c1-8(2,3)7(9)10-11(4,5)6/h1-6H3,(H2,9,10) |
Clave InChI |
DJCJHINIBZZUFI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=N[Si](C)(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


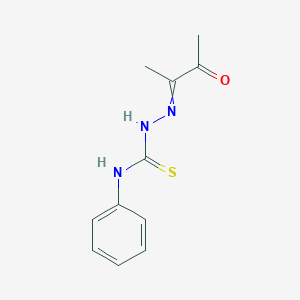
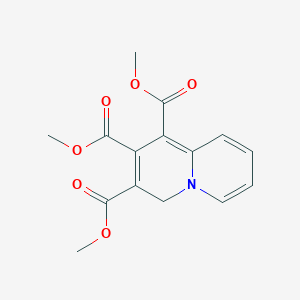
![(2E)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(Z)-(3,4-dimethoxyphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B14644173.png)
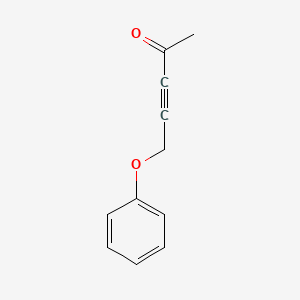
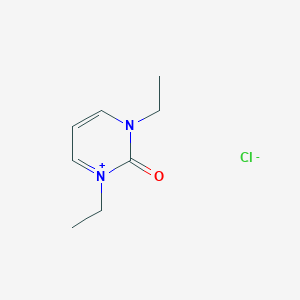
![Trimethyl[3-(trimethylstannyl)prop-1-yn-1-yl]silane](/img/structure/B14644198.png)
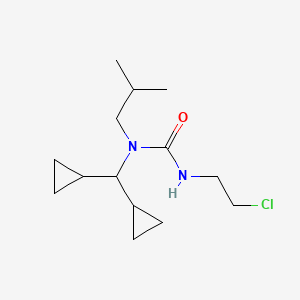

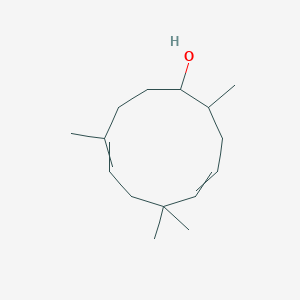
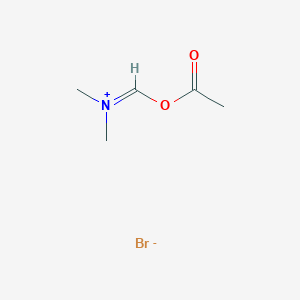
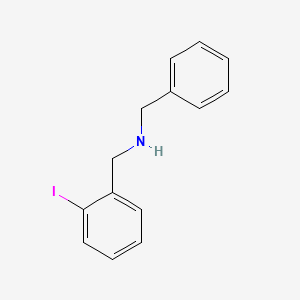
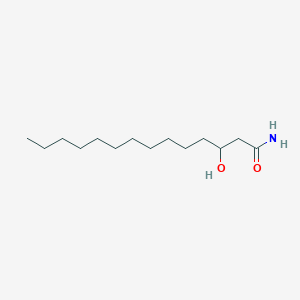
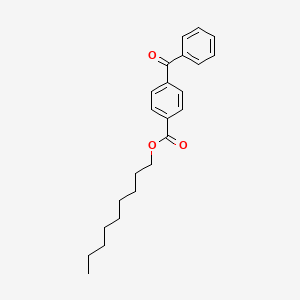
![4-{[3-(4-Methoxyphenyl)acryloyl]amino}benzoic acid](/img/structure/B14644282.png)
